molecular formula C14H16BrN5O B5150204 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5150204
M. Wt: 350.21 g/mol
InChI Key: PLANZOORAVTFAE-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for drug development, biochemistry, and other scientific research applications.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins in the target cells. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide are still being studied. However, it has been shown to exhibit anti-cancer activity in various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activity, suggesting potential applications in the field of infectious disease research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is its potential as a candidate for drug development. The compound has shown promising anti-cancer activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the compound's potential as a candidate for the development of new cancer therapies. Additionally, the compound's antibacterial and antifungal properties could be further explored for potential applications in the field of infectious disease research. Further studies are also needed to fully understand the compound's mechanism of action and its potential effects on biochemical and physiological processes.

Synthesis Methods

The synthesis of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include 3-bromobenzonitrile, cyclopentylamine, and sodium azide. The reaction proceeds through several steps, including the formation of intermediates such as 3-bromo-phenylacetonitrile and 3-bromo-phenylacetic acid. The final product is obtained by the reaction of the intermediate with cyclopentylamine and subsequent purification.

Scientific Research Applications

The unique structure and properties of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in drug development. The compound has been shown to exhibit potential anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, the compound has also been investigated for its potential antibacterial and antifungal properties.

properties

IUPAC Name

5-amino-1-(3-bromophenyl)-N-cyclopentyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c15-9-4-3-7-11(8-9)20-13(16)12(18-19-20)14(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLANZOORAVTFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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